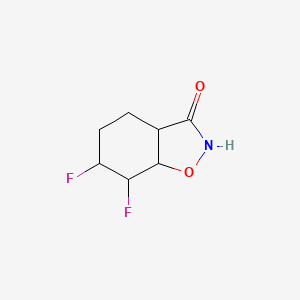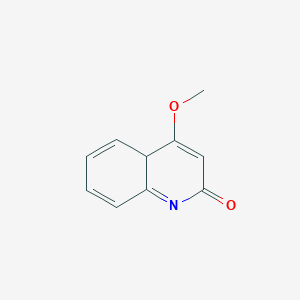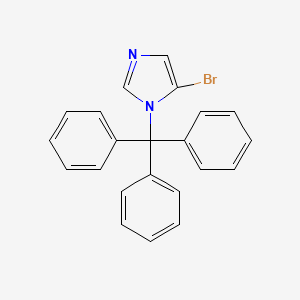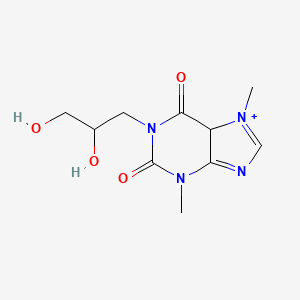![molecular formula C5H5N5O B12343703 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl- typically involves the aza-Wittig reaction of iminophosphorane with aromatic isocyanates, followed by reaction with primary amines to produce guanidine intermediates. These intermediates are then treated with sodium ethoxide in a mixed solvent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.
Mecanismo De Acción
The mechanism of action of 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Azaguanine: Another triazolopyrimidine compound with antineoplastic activity.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Exhibits various biological activities and is used in medicinal chemistry.
Uniqueness
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl- is unique due to its specific structural features that confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
3-methyl-7aH-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2-3H,1H3 |
Clave InChI |
IDUMHLYECJAJSO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=NC(=O)C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)

![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)

![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)


![11-[(4-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343694.png)



